molecular formula C11H16N2O3S B1668228 Caldaret CAS No. 133804-44-1

Caldaret

Cat. No. B1668228
M. Wt: 256.32 g/mol
InChI Key: DCDFLGVJWQIRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caldaret, also known as MCC-135, is a small molecule that is currently under investigation for use in the treatment of heart disease and myocardial infarction . It is an intracardiac calcium (Ca2+) handling modulator . Its cardioprotective actions are presumed to be due to inhibition of the NCX exchanger and increasing the uptake of Ca2+ via the sarcoplasmic reticulum (SR) .


Molecular Structure Analysis

Caldaret has a molecular weight of 256.32 and a chemical formula of C11H16N2O3S . It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .


Physical And Chemical Properties Analysis

Caldaret is a solid substance . It has a molecular weight of 256.32 and a chemical formula of C11H16N2O3S . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not available in the resources.

Scientific Research Applications

Electropharmacological Effects on the Heart

Caldaret has been studied for its impact on cardiac electrophysiological properties. Research on halothane-anesthetized dogs showed that caldaret affects intracellular Ca2+ handling, leading to various electrophysiological actions on the heart. Low and middle doses of caldaret increased ventricular contraction, while higher doses affected sinus automaticity and peripheral resistance. These findings suggest potential for treating heart conditions, though the high dose effects may be less favorable (Sugiyama et al., 2019). A similar study reiterated these effects, emphasizing the modulation of intracellular Ca2+ handling by caldaret (Chiba et al., 2019).

Interaction with NMDA Receptor in Neurons

Caldaret's interaction with the NMDA receptor and PSD95 in rat hippocampal neurons has been explored. This interaction, regulated by CaMKII, calpain, and Src family kinase activities, suggests roles in synaptic remodeling and implications in synaptic plasticity (Dore et al., 2014).

Monitoring Hippocampal Glycine

In a study on hippocampal glycine monitoring, caldaret was used as part of an experiment to demonstrate that extracellular glycine levels are influenced by plasticity-inducing stimuli, highlighting its potential in neuroscience research (Zhang et al., 2018).

Role in Neuroprotection and NeurodegenerationResearch indicates distinct roles for calpain in synaptic NMDAR-mediated neuroprotection and extrasynaptic NMDAR-mediated neurodegeneration. This study highlights caldaret's involvement in these processes, showing that synaptic NMDAR-coupled calpain activation can be neuroprotect

Scientific Research Applications of Caldaret

Electropharmacological Effects on the Heart

Caldaret has been the subject of electropharmacological research, particularly in its effects on cardiac electrophysiological properties. Two key studies conducted on halothane-anesthetized dogs demonstrated that caldaret influences intracellular Ca2+ handling. This modulation can lead to various electrophysiological actions on the heart, including enhanced ventricular contraction and effects on atrioventricular conduction. These findings are significant for understanding the potential therapeutic applications of caldaret in cardiac conditions, though high doses may have unfavorable effects on sinus automaticity and total peripheral resistance (Sugiyama et al., 2019); (Chiba et al., 2019).

Role in Synaptic Plasticity and Neuroprotection

Caldaret's interaction with NMDA receptors and PSD95 in neurons has been explored in the context of synaptic plasticity. This includes studies on FRET-FLIM investigation of PSD95-NMDA receptor interaction in dendritic spines, where caldaret's modulation of these interactions was shown to be critical in synaptic remodeling processes (Dore et al., 2014). Additionally, distinct roles for μ-Calpain and m-Calpain in synaptic NMDAR-mediated neuroprotection and extrasynaptic NMDAR-mediated neurodegeneration have been identified, highlighting the complex role of caldaret in these processes (Wang et al., 2013).

Monitoring Neurotransmitter Levels

The development of the optical glycine FRET sensor (GlyFS) facilitated the monitoring of hippocampal glycine levels. This sensor was used to demonstrate that extracellular glycine levels are controlled by plasticity-inducing stimuli, with caldaret playing a role in this process. This research is significant for understanding neurotransmitter dynamics in the brain and the role of caldaret in modulating these processes (Zhang et al., 2018).

properties

IUPAC Name

5-methyl-2-piperazin-1-ylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDFLGVJWQIRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158376
Record name Caldaret
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cardiac damage due to the buildup of sodium (Na+) ischemia and early reperfusion leads to increased calcium (Ca2+) through the reverse mode Na+/Ca2+(NCX) ion exchanger. Caldaret is an intracardiac calcium (Ca2+) handling modulator whose cardioprotective actions are presumed to be due to inhibition of the NCX exhanger and increasing the uptake of Ca2+ via the sarcoplasmic reticulum (SR).
Record name Caldaret
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Caldaret

CAS RN

133804-44-1
Record name Caldaret [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133804441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caldaret
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Caldaret
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALDARET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L3Y3IJ2HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

After the reaction was carried out between 0.76 g of 2-fluoro-5-methylbenzenesulfonic acid and 3.44 g of piperazine in the co-presence of 0.76 g of copper iodide and 0.26 g of copper powder in a sealed tube at 160° C. for 8 hours, the reaction product was purified by silica gel column chromatography (eluant:chloroform:methanol:acetic acid =100:100:3) to give 0.67 g (yield: 65.0%) of the above title product having the following physical property.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

According to the method described in Example 1 of the Japanese Patent Unexamined Publication (KOKAI) No.(Hei)3-7263/1991, 2-fluoro-5-methylbenzenesulfonic acid (0.76 g) and piperazine (3.44 g) were reacted in a sealed tube in the presence of cuprous iodide (0.76 g) and copper powder (0.26 g) at 160° C. for 8 hours, and then the reaction product was purified by silica gel chromatography (eluent: chloroform : methanol : acetic acid=100:100:3) to give anhydrous crystals of 2-(1-piperazinyl)-5-methylbenzenesulfonic acid (0.67 g, yield: 65.0%).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caldaret
Reactant of Route 2
Reactant of Route 2
Caldaret
Reactant of Route 3
Reactant of Route 3
Caldaret
Reactant of Route 4
Reactant of Route 4
Caldaret
Reactant of Route 5
Reactant of Route 5
Caldaret
Reactant of Route 6
Reactant of Route 6
Caldaret

Citations

For This Compound
162
Citations
FW Bär, D Tzivoni, MT Dirksen… - European heart …, 2006 - academic.oup.com
… and efficacy of intravenous caldaret in patients with large … infusion of caldaret 57.5 mg [lower dose (LD)], caldaret 172.5 mg [… Conclusion This first human experience with caldaret prior to …
Number of citations: 93 academic.oup.com
H Kawasumi, N Satoh, Y Kitada - Journal of pharmacological …, 2007 - jstage.jst.go.jp
… 2+ ]i handling dysfunction by caldaret resulted in a positive … designed to investigate the ability of caldaret to reduce infarct size in … Although a potential salutary effect of caldaret has been …
Number of citations: 21 www.jstage.jst.go.jp
D Tzivoni, J Balkin, FW Bär, M Hibberd… - The American journal of …, 2009 - Elsevier
… with caldaret was … CAldaret in patients undergoing primary percutaneous coronary intervention for ST Elevation Myocardial Infarction (CASTEMI) data was to assess the effect of caldaret …
Number of citations: 14 www.sciencedirect.com
A Sugiyama, M Hagiwara-Nagasawa… - Journal of …, 2019 - Elsevier
We analyzed how the enhancement of net sarcoplasmic reticulum (SR) Ca 2+ uptake may affect cardiac electrophysiological properties in vivo by using caldaret which can decrease SR …
Number of citations: 5 www.sciencedirect.com
D Tzivoni, J Balkin, FW Bär, M Hibberd, JH Reiber… - 2008 - Am Heart Assoc
… The aim of this sub-analysis was to examine if caldaret … The frequency of LVD for low and high dose caldaret was … the low and the high dose of caldaret compared to placebo (see table ). …
Number of citations: 0 www.ahajournals.org
D Tzivoni, D Koukoui, V Guetta, L Novack… - The American journal of …, 2008 - Elsevier
… 6 we assessed the effect of Caldaret on infarct size in 387 patients … infarct treated with Caldaret revealed borderline smaller … anterior infarct treated with Caldaret compared with placebo. …
Number of citations: 71 www.sciencedirect.com
IK Jang, NJ Weissman, MH Picard, MR Zile… - American Heart …, 2008 - Elsevier
OBJECTIVES: The objective of the study was to test the hypothesis that intracellular calcium modulation by 5-methyl-2-[piperazin-1-yl] benzene sulfonic acid monohydrate (MCC-135 […
Number of citations: 27 www.sciencedirect.com
SR Dixon - Heart, 2005 - heart.bmj.com
… to determine whether intravenous caldaret would reduce infarct … either low dose caldaret (57.5 mg), high dose caldaret (172.5 mg… with high dose caldaret. A larger clinical trial evaluating …
Number of citations: 9 heart.bmj.com
F Bar, AF Ortiz, GR Heyndrickx… - EUROPEAN …, 2004 - WB SAUNDERS CO LTD 32 …
Number of citations: 1
D Tzivoni - Annual Scientific Session of the American College of …, 2004
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.